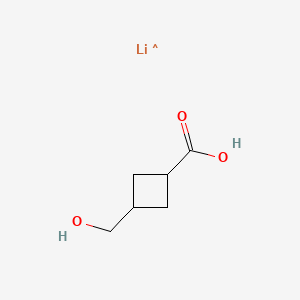![molecular formula C14H11ClN2O2S B14033540 Ethyl 5-(3-chloropyridin-4-yl)-3ah-thieno[2,3-b]pyrrole-4-carboxylate](/img/structure/B14033540.png)
Ethyl 5-(3-chloropyridin-4-yl)-3ah-thieno[2,3-b]pyrrole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(3-chloropyridin-4-yl)-3ah-thieno[2,3-b]pyrrole-4-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyridine ring, a thieno[2,3-b]pyrrole core, and an ethyl ester group. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-chloropyridin-4-yl)-3ah-thieno[2,3-b]pyrrole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of 5-chloro-4-formylpyrrole-3-carboxylates with nitromethane, followed by reaction with N-methylazomethine ylide to form the desired pyrrole derivatives . The reaction conditions often include refluxing in nitromethane in the presence of ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(3-chloropyridin-4-yl)-3ah-thieno[2,3-b]pyrrole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Applications De Recherche Scientifique
Ethyl 5-(3-chloropyridin-4-yl)-3ah-thieno[2,3-b]pyrrole-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and polymers.
Mécanisme D'action
The mechanism of action of Ethyl 5-(3-chloropyridin-4-yl)-3ah-thieno[2,3-b]pyrrole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Ethyl 5-(3-chloropyridin-4-yl)-3ah-thieno[2,3-b]pyrrole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-chloro-4-(2-nitroethenyl)pyrrole-3-carboxylates: These compounds share a similar pyrrole core but differ in their substituents and functional groups.
Indole derivatives: Indoles are another class of heterocyclic compounds with diverse biological activities.
Pyrrolopyrazine derivatives: These compounds have a similar pyrrole ring but are fused with a pyrazine ring, leading to different chemical and biological properties.
Propriétés
Formule moléculaire |
C14H11ClN2O2S |
|---|---|
Poids moléculaire |
306.8 g/mol |
Nom IUPAC |
ethyl 5-(3-chloropyridin-4-yl)-3aH-thieno[2,3-b]pyrrole-4-carboxylate |
InChI |
InChI=1S/C14H11ClN2O2S/c1-2-19-14(18)11-9-4-6-20-13(9)17-12(11)8-3-5-16-7-10(8)15/h3-7,9H,2H2,1H3 |
Clé InChI |
UUOJAZSSSZMERY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C2C1C=CS2)C3=C(C=NC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


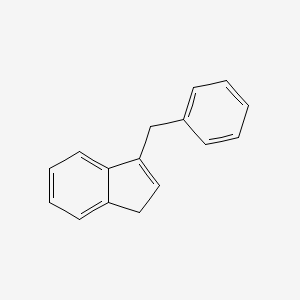
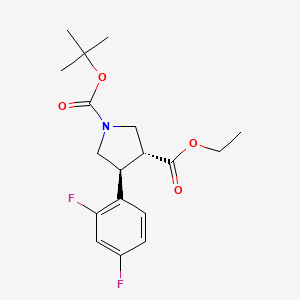


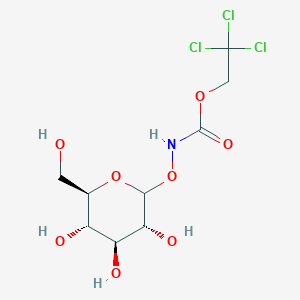

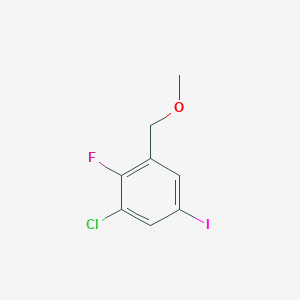
![3-Bromoimidazo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B14033504.png)

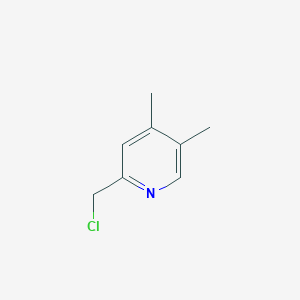
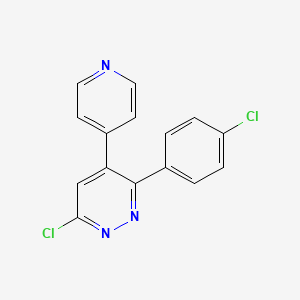
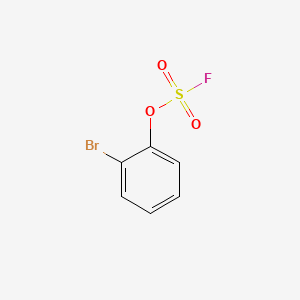
![tert-Butyl 2-(2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetate](/img/structure/B14033533.png)
